(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
CAS No.: 2034348-31-5
Cat. No.: VC7714830
Molecular Formula: C20H24N6O
Molecular Weight: 364.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034348-31-5 |
|---|---|
| Molecular Formula | C20H24N6O |
| Molecular Weight | 364.453 |
| IUPAC Name | (1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H24N6O/c1-23-9-4-7-17(23)20(27)25-13-11-24(12-14-25)19-18-15-5-2-3-6-16(15)22-26(18)10-8-21-19/h4,7-10H,2-3,5-6,11-14H2,1H3 |
| Standard InChI Key | XJHKHUHMXVJIME-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s molecular formula, C₂₀H₂₄N₆O, reflects a 364.453 g/mol molecular weight. Its IUPAC name, (1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone, delineates three critical components:
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1-Methylpyrrole: A five-membered aromatic ring with a methyl substituent at the N1 position, contributing π-electron density and hydrophobic interactions.
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Piperazine: A six-membered diamine ring facilitating solubility and serving as a linker between structural domains.
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7,8,9,10-Tetrahydropyrazino[1,2-b]indazole: A fused bicyclic system combining a partially saturated pyrazine ring with an indazole core, enabling hydrogen bonding and planar interactions.
The SMILES string (CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4) and InChIKey (XJHKHUHMXVJIME-UHFFFAOYSA-N) provide unambiguous stereochemical representation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034348-31-5 |
| Molecular Formula | C₂₀H₂₄N₆O |
| Molecular Weight | 364.453 g/mol |
| IUPAC Name | (1-methylpyrrol-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
| SMILES | CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
| Solubility | Not publicly available |
Physicochemical Properties
While experimental data on solubility, melting point, and stability are absent in public domains, computational predictions suggest moderate hydrophobicity (LogP ≈ 2–3) due to the pyrrole and indazole systems. The piperazine moiety may enhance water solubility at physiological pH via protonation.
Synthetic Routes and Manufacturing Considerations
Proposed Synthetic Pathways
Although detailed protocols for this specific compound are proprietary, analogous molecules suggest a multi-step strategy:
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Indazole Core Functionalization: Nitration or alkylation of 1H-indazole precursors to introduce the tetrahydropyrazino group.
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Piperazine Coupling: Reacting 1-methylpyrrole-2-carbonyl chloride with piperazine under Schotten-Baumann conditions to form the methanone linkage.
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Ring Closure: Cyclocondensation of the tetrahydropyrazinoindazol intermediate with the piperazine-pyrrole conjugate using dehydrating agents (e.g., POCl₃).
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Indazole Nitration | HNO₃, H₂SO₄, 0–5°C |
| Piperazine Acylation | 1-Methylpyrrole-2-carbonyl chloride, DIPEA, DCM, RT |
| Cyclization | POCl₃, reflux, 12 h |
Industrial Scalability
Continuous flow reactors could optimize exothermic steps (e.g., nitration), while automated purification systems (HPLC, crystallization) ensure batch consistency. Regulatory challenges include controlling genotoxic impurities from chlorinated solvents.
Research Gaps and Future Directions
Unresolved Questions
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ADME/Toxicity: No in vivo pharmacokinetic or safety data exist.
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Target Identification: Proteomic studies (e.g., affinity chromatography) are needed to map binding partners.
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Stereochemical Impact: The compound’s chiral centers (if present) could influence bioactivity, necessitating enantioselective synthesis.
Recommended Studies
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High-Throughput Screening: Test against kinase panels and microbial strains.
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QSPR Modeling: Predict absorption and metabolism using in silico tools.
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Crystallography: Resolve 3D structure to guide lead optimization.
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